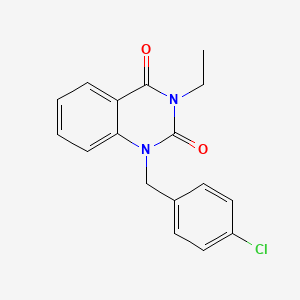
1-(4-chlorobenzyl)-3-ethyl-2,4(1H,3H)-quinazolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline derivatives have garnered significant attention in the field of medicinal chemistry due to their versatile biological activities and potential therapeutic applications. The compound , belonging to this family, showcases a unique structure that invites a detailed exploration of its synthesis, structural characteristics, and intrinsic properties.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves multiple steps, including ring-opening, cyclization, substitution, and condensation reactions. These processes have been exemplified in studies where compounds with structural similarities to "1-(4-chlorobenzyl)-3-ethyl-2,4(1H,3H)-quinazolinedione" were synthesized through detailed methodologies involving spectroscopic and X-ray crystallography methods to confirm their structures (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is typically confirmed through X-ray crystallography, complemented by density functional theory (DFT) calculations. Studies have shown detailed geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, providing deep insights into the molecular structure and electronic properties of these compounds (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
Quinazoline derivatives participate in a variety of chemical reactions, leading to the formation of numerous biologically active compounds. For instance, they can undergo reactions with phosphorus oxychloride, leading to chlorination, or with different chloroformates, resulting in a range of quinazoline and quinazolinone derivatives with potential antimicrobial activity. The solvent plays a significant role in determining the reaction pathway and type of products synthesized (El-hashash et al., 2011).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various solvents and conditions. These properties are typically characterized through crystallographic analysis and spectroscopic methods, providing valuable information for their application in chemical synthesis and drug design.
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, including their reactivity, stability, and interactions with biological targets, are of paramount importance. Molecular docking studies suggest favorable interactions between these compounds and various proteins, indicating potential inhibitory activities and biological effects. DFT studies complement these findings by elucidating the electronic structure, which is fundamental in predicting the reactivity and interaction patterns of these molecules with biological targets (Zhixu Zhou et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity
Quinazolinediones, including 1-(4-chlorobenzyl)-3-ethyl-2,4(1H,3H)-quinazolinedione, are synthesized for various pharmacological studies. For instance, the synthesis of 3-amino-2,4(1H,3H)-quinazolinediones has been explored, with some compounds exhibiting anticonvulsant activity in mice, highlighting their potential in treating epilepsy and other seizure disorders (Kornet, Varia, & Beaven, 1984).
Potential Biological Activity
Research into 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds reveals the synthesis of new quinazolinediones with expected biological activity. These studies are significant for discovering compounds with potential therapeutic applications (Párkányi & Schmidt, 2000).
Inhibitors of Smooth Muscle Contraction
Some substituted quinazolinediones have been synthesized as potential inhibitors of smooth muscle contraction, indicating their utility in developing treatments for disorders involving involuntary muscle movements or spasms (Akgün, Hollstein, & Hurwitz, 1988).
Antimicrobial, Analgesic, and Anti-inflammatory Activity
A study on novel quinazoline derivatives, including design, synthesis, and preliminary pharmacological screening, sheds light on their antimicrobial, analgesic, and anti-inflammatory properties. This research underscores the role of quinazolinediones and their derivatives in developing new therapeutic agents with reduced side effects (Dash, Dash, Laloo, & Medhi, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-19-16(21)14-5-3-4-6-15(14)20(17(19)22)11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWGWVOCRKBYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)
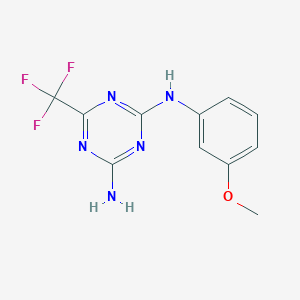
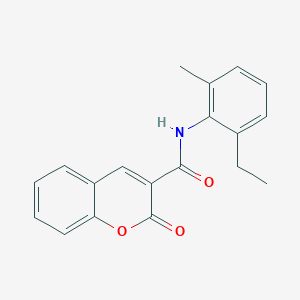
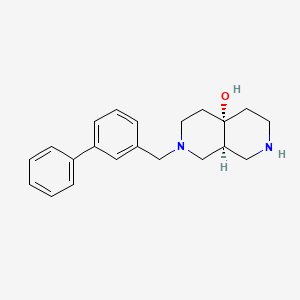


![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)
![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)
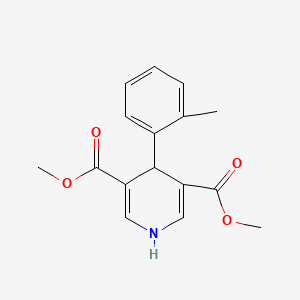
![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)
![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)